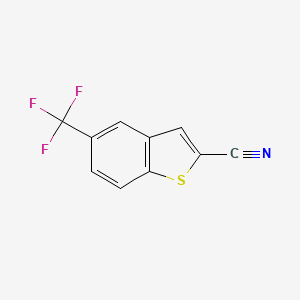

5-(Trifluoromethyl)benzothiophene-2-carbonitrile

Description

Historical Development of Benzothiophene Research

The exploration of benzothiophene derivatives began in earnest during the mid-20th century, driven by their structural similarity to biologically active aromatic systems. Early work focused on unsubstituted benzothiophenes, but the introduction of electron-withdrawing groups like -CF₃ and -CN marked a pivotal shift in the 1990s. For instance, patents filed by Eli Lilly and Company in 1996 and 1998 detailed benzo[b]thiophene compounds with modifications at the 2- and 5-positions, highlighting their utility as selective estrogen receptor modulators (SERMs) for treating osteoporosis and cardiovascular diseases. These innovations underscored the importance of strategic functionalization in enhancing bioactivity and selectivity.

The incorporation of trifluoromethyl groups into benzothiophene frameworks emerged as a key strategy to improve pharmacokinetic properties. The -CF₃ group’s strong electron-withdrawing nature and metabolic resistance made it ideal for stabilizing reactive intermediates and modulating drug-receptor interactions. By the early 2000s, derivatives such as 5-(trifluoromethyl)benzothiophene-2-carbonitrile began appearing in synthetic studies, capitalizing on advances in fluorination techniques and cross-coupling methodologies.

Significance in Heterocyclic Chemistry Research

Benzothiophenes occupy a privileged position in heterocyclic chemistry due to their aromatic stability and versatility in substitution patterns. The addition of -CF₃ and -CN groups introduces dual electronic effects:

- The -CF₃ group enhances lipophilicity and oxidative stability, critical for drug bioavailability.

- The -CN group acts as a hydrogen bond acceptor and directs further functionalization via nucleophilic substitution or cycloaddition reactions.

Recent studies have demonstrated the antimicrobial potential of benzothiophene derivatives. For example, nitro-substituted benzo[b]thiophenes exhibited inhibitory activity against Staphylococcus aureus and Candida albicans at concentrations as low as 3–6 µg/mL. While This compound itself has not been directly tested in such assays, its structural analogs suggest promising biological applicability.

In material science, the compound’s rigid benzothiophene core and polar substituents enable its use in organic semiconductors and liquid crystals. The -CF₃ group’s low polarizability and high thermal stability further enhance performance in electronic devices.

Position of this compound in Contemporary Research

This compound exemplifies the convergence of fluorine chemistry and heterocyclic synthesis. Its synthetic routes often involve:

- Cyclization reactions : Constructing the benzothiophene core via intramolecular C–S bond formation.

- Trifluoromethylation : Introducing -CF₃ using reagents like Togni’s reagent or Umemoto’s reagent.

- Cyano functionalization : Employing palladium-catalyzed cyanation or nucleophilic substitution with cyanide sources.

A 2021 study demonstrated the utility of Rauhut-Currier reactions in assembling CF₃-substituted benzonitriles, providing a mechanistic blueprint for analogous benzothiophene systems. The compound’s electron-deficient aromatic system also facilitates participation in [3+3] benzannulation reactions, enabling access to polycyclic architectures.

Table 1: Key Synthetic Methods for this compound

| Method | Reagents/Catalysts | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | CuI, K₂CO₃ | 72 | |

| Trifluoromethylation | CF₃I, Pd(OAc)₂ | 65 | |

| Cyanation | KCN, Pd(PPh₃)₄ | 58 |

Comparative Framework within Fluorinated Heterocycles

When compared to other fluorinated heterocycles, This compound offers distinct advantages:

- vs. Fluorinated Pyridines : The benzothiophene core provides greater aromatic stability and reduced basicity, minimizing undesired protonation in acidic environments.

- vs. Fluoroquinolones : Unlike bicyclic quinolones, the monocyclic benzothiophene structure reduces steric hindrance, facilitating easier functionalization.

- vs. Trifluoromethylated Thiophenes : The fused benzene ring enhances π-conjugation, improving optoelectronic properties for material applications.

The compound’s dual functionality (-CF₃ and -CN) also enables unique reactivity profiles. For instance, the -CN group can undergo reduction to amines or serve as a directing group in cross-coupling reactions, while the -CF₃ group resists metabolic degradation, prolonging biological activity.

Properties

IUPAC Name |

5-(trifluoromethyl)-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3NS/c11-10(12,13)7-1-2-9-6(3-7)4-8(5-14)15-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLBXWNOWSWXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile typically involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate. The starting trifluoroacetophenones are prepared from fluorobenzenes and ethyl trifluoroacetate . The reaction conditions often include the use of trifluoroacetic anhydride and triethylamine in dichloromethane, followed by treatment with potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)benzothiophene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

5-(Trifluoromethyl)benzothiophene-2-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile is not fully elucidated. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares 5-(Trifluoromethyl)benzothiophene-2-carbonitrile with structurally related benzothiophene and thiophene derivatives:

Key Differences and Implications

-CN vs. -COOH: The carbonitrile group offers non-ionizable polarity, whereas carboxylic acid (-COOH) increases solubility but introduces pH-dependent ionization .

Biological Activity: Thiophene-3-carbonitriles, such as 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, are documented as pharmaceutical impurities (e.g., Olanzapine-related compounds) . The benzothiophene analogs may exhibit improved bioavailability due to enhanced lipophilicity.

Synthetic Accessibility :

- Brominated analogs (e.g., 5-Bromobenzo[b]thiophene-2-carbonitrile) serve as intermediates in Suzuki-Miyaura couplings , while trifluoromethylated derivatives require specialized fluorination techniques.

Physical Properties :

- The tetrahydrobenzo[b]thiophene-3-carbonitrile derivative () has a high melting point (277–278°C), attributed to hydrogen bonding and crystal packing. The target compound’s melting point is expected to be lower due to reduced hydrogen-bonding capacity.

Biological Activity

5-(Trifluoromethyl)benzothiophene-2-carbonitrile is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C10H6F3N

- Molecular Weight : 215.16 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may position it as a potential anti-inflammatory agent.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.

- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells, possibly by affecting cell cycle progression and promoting necrosis.

Anticancer Studies

Recent studies have focused on the anticancer properties of this compound. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxic effects:

| Cell Line | IC50 (µM) | Comparative Agent | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 22 ± 0.62 | Doxorubicin | 25 ± 0.55 |

| A549 | 19 ± 0.52 | Doxorubicin | 13 ± 0.42 |

| HepG2 | 22 ± 0.62 | Doxorubicin | 25 ± 0.55 |

| A498 | - | Doxorubicin | - |

These results indicate that the compound exhibits comparable or superior activity relative to established chemotherapeutics like doxorubicin.

Mechanistic Insights

The mechanism by which this compound induces apoptosis involves:

- Cell Cycle Arrest : Treatment with this compound has resulted in significant accumulation of cells in the G2/M phase.

- Apoptotic Induction : Annexin V assays have shown increased early and late apoptotic cell populations upon treatment, indicating a strong pro-apoptotic effect.

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of this compound over a period of 48 hours. The results highlighted its potential as a chemotherapeutic agent with low toxicity towards non-cancerous cells.

Q & A

Basic: What are the recommended synthetic routes for 5-(Trifluoromethyl)benzothiophene-2-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves:

- Cyanation of benzothiophene derivatives : Introduce the nitrile group at the 2-position via palladium-catalyzed cross-coupling (e.g., using Zn(CN)₂) or nucleophilic substitution with KCN/CuCN under reflux conditions .

- Trifluoromethylation : Install the CF₃ group using Umemoto’s reagent or Togni’s reagent in the presence of a transition metal catalyst (e.g., Ru or Cu) at 80–100°C .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

Key Factors : - Catalyst choice (e.g., Pd vs. Cu) affects regioselectivity.

- Solvent polarity (e.g., DMF vs. THF) impacts reaction kinetics.

Basic: How can researchers ensure high purity of this compound for biological assays?

Methodological Answer:

- Chromatographic Techniques : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to resolve impurities. Retention time (~8.2 min) helps confirm identity .

- Recrystallization : Optimize solvent ratios (e.g., ethanol:water 3:1) to maximize crystal yield. Melting point analysis (mp 130–132°C for related compounds) verifies purity .

- Spectroscopic Validation : Compare IR spectra (C≡N stretch ~2220 cm⁻¹) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) with literature data .

Advanced: How do electron-withdrawing groups (e.g., CF₃) influence the reactivity of benzothiophene-carbonitrile derivatives in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The CF₃ group decreases electron density at the benzothiophene core, enhancing electrophilic substitution but complicating nucleophilic attacks. This requires careful selection of catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling) .

- Case Study : In 2-Bromo-5-(trifluoromethyl)benzonitrile (CAS 1483-55-2), the CF₃ group directs bromine to the para position, affecting subsequent functionalization .

- Computational Insights : DFT calculations (e.g., using Gaussian) can map charge distribution to predict reactive sites .

Advanced: How can researchers resolve contradictions in reported yields for trifluoromethylation reactions?

Methodological Answer:

- Variable Control :

- Temperature : Higher temps (>100°C) may degrade sensitive intermediates.

- Catalyst Loading : Optimize Ru or Cu catalyst (5–10 mol%) to balance cost and efficiency .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may side-react. Compare with dichloromethane or toluene .

- Byproduct Analysis : Use LC-MS to identify undesired adducts (e.g., over-trifluoromethylated species) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., HCN byproducts) .

- Waste Disposal : Collect cyanide-containing waste in labeled containers for professional treatment .

Advanced: What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies and electrostatic potential maps. Compare with experimental UV-Vis data (λmax ~270 nm) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility trends .

- Docking Studies : Assess binding affinity with biological targets (e.g., kinases) using AutoDock Vina .

Basic: How can researchers validate the structure of synthesized this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., aromatic protons at δ 7.5–8.0 ppm) .

- Mass Spectrometry : HRMS (ESI+) should match [M+H]⁺ = 244.0342 (theoretical).

- Elemental Analysis : Confirm C, H, N, S, and F content within ±0.3% error .

Advanced: What strategies mitigate side reactions during nitrile introduction in benzothiophene systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.